![molecular formula C18H24O8 B3074092 Tetramethyl adamantane-1,3,5,7-tetracarboxylate CAS No. 101892-34-6](/img/structure/B3074092.png)
Tetramethyl adamantane-1,3,5,7-tetracarboxylate
Overview
Description
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a derivative of adamantane, a type of hydrocarbon that is highly symmetrical and is known for its unique cage-like structure . It is a monomer for hydrogen-bonded organic framework materials and a raw material for dendritic polymers .
Molecular Structure Analysis
The molecular structure of Tetramethyl adamantane-1,3,5,7-tetracarboxylate is based on the adamantane core, which is a highly symmetrical cage-like structure. The molecule has a molecular weight of 192.3404 .Scientific Research Applications
Diamondoid Functionalization
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a type of diamondoid . Diamondoids are cage hydrocarbon molecules that are superimposable on the diamond lattice . They have fascinated chemists due to their perfectly defined (C,H)-molecules . The functionalization of these molecules has led to the creation of diamondoid halides and diamondoid alcohols, which are first rank precursors for amino and phosphine-substituted diamondoids . These have proved to be highly useful in therapeutic applications and metal catalysis .
Metal-Organic Framework (MOF) Materials
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is an ideal tetrahedral spacer, which has been co-polymerized with Cu(NO 3) 2 98 or Zn(NO 3) 2 99 to form porous metal–organic framework (MOF) materials with a 3D channel system . These MOFs have potential applications in gas storage, separation, and catalysis.
Hydrogen-Bonded Organic Framework Linker
The tetrahedral symmetry of Tetramethyl adamantane-1,3,5,7-tetracarboxylate provides applications as a hydrogen-bonded organic framework linker . This can be used to construct supramolecular structures with specific properties.
Dendrimer Core
Tetramethyl adamantane-1,3,5,7-tetracarboxylate can also serve as a dendrimer core . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, catalysis, and materials science.
Carbosilanes
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is one of the iconic carbosilanes, featuring alternating −Si−C−Si−C− linkages . Carbosilanes are known for several diamondoid structures and have potential applications in the fields of polymers, molecular electronics, and mechanics .
Reactivity Studies
The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn / anti -6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This provides valuable insights into the reactivity of Tetramethyl adamantane-1,3,5,7-tetracarboxylate, which has an abnormally low reactivity due to the presence of methyl groups in the bridgehead positions of the cage .
properties
IUPAC Name |
tetramethyl adamantane-1,3,5,7-tetracarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8/c1-23-11(19)15-5-16(12(20)24-2)8-17(6-15,13(21)25-3)10-18(7-15,9-16)14(22)26-4/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOLMWJUCAGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl adamantane-1,3,5,7-tetracarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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